

# The History and Discovery of Dihydrosafrole: A Technical Guide

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## Compound of Interest

Compound Name: *Dihydrosafrole*

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## Abstract

**Dihydrosafrole** (5-Propyl-1,3-benzodioxole) is a phenylpropanoid derivative of significant interest due to its historical applications, its role as a key intermediate in the synthesis of the pesticide synergist piperonyl butoxide (PBO), and its toxicological profile. As a saturated analog of safrole, a major constituent of sassafras oil, the history of **dihydrosafrole** is intrinsically linked to the exploration of natural product chemistry and the development of industrial catalytic processes. This document provides an in-depth technical overview of the history, synthesis, and core chemical properties of **dihydrosafrole**, tailored for a scientific audience. It includes detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and visualizations of its primary synthetic and metabolic pathways.

## History and Discovery

The discovery of **dihydrosafrole** is not attributed to a single event but rather emerged from the broader study of essential oils and the advent of catalytic hydrogenation technology in the late 19th and early 20th centuries.

- Early Context: Sassafras Oil and Safrole: For centuries, the essential oil of the sassafras tree (*Sassafras albidum*) was a known commodity, valued for its distinct aroma.[\[1\]](#)[\[2\]](#) Chemical investigations in the 19th century identified its principal component as safrole.

- The Dawn of Hydrogenation: The groundwork for the synthesis of **dihydrosafrole** was laid by pioneers like Paul Sabatier, who discovered the use of finely divided metals to catalyze the hydrogenation of organic compounds.<sup>[3]</sup> This was followed by Wilhelm Normann, who patented the hydrogenation of liquid oils in 1903, revolutionizing the fats and oils industry.<sup>[3]</sup>
- First Synthesis via Hydrogenation: The first explicit description of the synthesis of **dihydrosafrole** appears in the early 20th-century literature. A notable early report is a 1914 paper by Alan R. Albright from the U.S. Bureau of Chemistry. Albright detailed a method for determining a "hydrogen number" for essential oils, analogous to the iodine number for fats. In this work, he demonstrated the quantitative hydrogenation of safrole, dissolved in 95% alcohol, to **dihydrosafrole** using a colloidal palladium catalyst. This work established the fundamental and most direct method for its preparation: the saturation of the allyl side chain of safrole.

Historically, **dihydrosafrole** was used as a flavoring agent, particularly in beverages like root beer, and as a fragrance in soaps and cosmetics.<sup>[4]</sup> However, due to toxicological concerns mirroring those of safrole, its use in food was discontinued in the United States around 1960.<sup>[4]</sup> Today, its primary legitimate industrial application is as a chemical intermediate, most significantly in the multi-step synthesis of piperonyl butoxide (PBO), a compound that enhances the efficacy of pyrethrin-based insecticides.<sup>[4][5]</sup>

## Physicochemical and Spectroscopic Data

**Dihydrosafrole** is a colorless to pale yellow oily liquid with a characteristic sassafras-like odor.<sup>[6]</sup> Its key quantitative properties are summarized below for reference.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>2</sub>	[7]
Molecular Weight	164.20 g/mol	[7]
CAS Number	94-58-6	[7]
Appearance	Colorless to pale yellow oily liquid	[6]
Boiling Point	228 °C at 760 mmHg	[8]
Density	1.063 - 1.070 g/cm <sup>3</sup> at 25 °C	[4]
Refractive Index	1.517 - 1.520 at 20 °C	[4]
Solubility	Soluble in alcohol, ether, chloroform, ethyl acetate, benzene. Insoluble in water.	[6][9]
Vapor Pressure	0.056 mmHg (estimated)	[4]
Flash Point	99.3 °C (211.0 °F) (estimated)	[4]

## Experimental Protocols

The synthesis of **dihydrosafrole** can be achieved through several routes. The most common methods involve the direct hydrogenation of its unsaturated precursor, safrole, or a multi-step synthesis from more fundamental chemical feedstocks like catechol.

### Method 1: Catalytic Hydrogenation of Safrole

This is the most direct and historically significant method, involving the saturation of the C=C double bond in the allyl side chain of safrole.

Reaction: Safrole + H<sub>2</sub> --(Catalyst)--> **Dihydrosafrole**

Materials:

- Safrole (or Isosafrole)

- Catalyst: 5% Palladium on Carbon (Pd/C)
- Solvent: Ethanol or Ethyl Acetate
- Hydrogen (H<sub>2</sub>) gas source
- Inert gas (Nitrogen or Argon)

Procedure:

- A solution of safrole in ethanol is charged into a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation).
- A catalytic amount of 5% Pd/C (typically 1-5% by weight relative to the safrole) is carefully added to the solution.
- The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.
- The atmosphere is then replaced with hydrogen gas, and the mixture is agitated vigorously at room temperature. The reaction can be run at atmospheric pressure (balloon) or higher pressures (Parr apparatus) to increase the reaction rate.
- The reaction progress is monitored by the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.
- Upon completion, the hydrogen atmosphere is replaced with an inert gas.
- The reaction mixture is filtered through a pad of Celite or a similar filter aid to remove the palladium catalyst. The filter cake should be washed with a small amount of the solvent.
- The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield crude **dihydrosafrole**.
- The product can be purified by vacuum distillation to yield a clear, colorless oil.

## Method 2: Multi-Step Synthesis from Catechol

This route avoids the use of safrole as a starting material and builds the molecule from catechol. It is a three-step process involving propionylation, reduction, and finally, methylenation to form the dioxole ring.[8]

#### Step 1: Propionylation (Friedel-Crafts Acylation)

- Reaction: Catechol is acylated with a propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst to form 3,4-dihydroxyphenyl-1-propanone.
- Procedure:
  - Catechol is dissolved in a suitable solvent such as ethylene dichloride.
  - A Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ,  $\text{SnCl}_4$ ) is added, and the mixture is cooled (0-5 °C).[8]
  - Propionyl chloride is added dropwise while maintaining the low temperature.
  - After the addition, the reaction is allowed to warm and proceed for several hours (e.g., 3-15 hours).[8]
  - The reaction is quenched with cold water or dilute acid, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to yield the ketone intermediate.

#### Step 2: Catalytic Hydrogenation of the Ketone

- Reaction: The ketone group of 3,4-dihydroxyphenyl-1-propanone is reduced to a methylene group, and the aromatic ring is hydrogenated to yield 4-propylcatechol.
- Procedure:
  - The ketone intermediate from Step 1 is dissolved in an alcohol solvent (e.g., ethanol).
  - A hydrogenation catalyst (e.g.,  $\text{Pd/C}$ ) is added.
  - The mixture is hydrogenated under pressure (4-60 atm) and elevated temperature (20-100 °C) until the reaction is complete.[8]

- The catalyst is removed by filtration, and the solvent is evaporated to yield 4-propylcatechol.

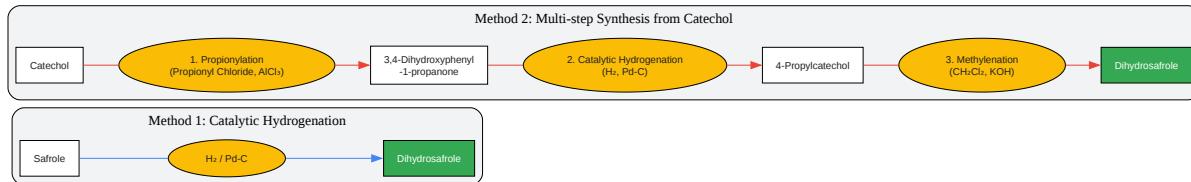
#### Step 3: Methylenation (Cyclization)

- Reaction: The two hydroxyl groups of 4-propylcatechol are reacted with a dihalomethane (e.g., dichloromethane or dibromomethane) under basic conditions to form the methylenedioxy bridge.
- Procedure:
  - 4-propylcatechol is dissolved in a polar aprotic solvent (e.g., DMF, DMSO).
  - A strong base (e.g., KOH, NaOH) and a dihalomethane are added.
  - The mixture is heated (50-130 °C) for several hours (4-10 hours) to drive the cyclization.[8]
  - After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
  - The crude product is purified by vacuum distillation to yield **dihydrosafrole**.

## Key Pathways and Workflows

### Synthetic Pathways of Dihydrosafrole

The following diagram illustrates the two primary synthetic routes to **dihydrosafrole** described in the experimental protocols.

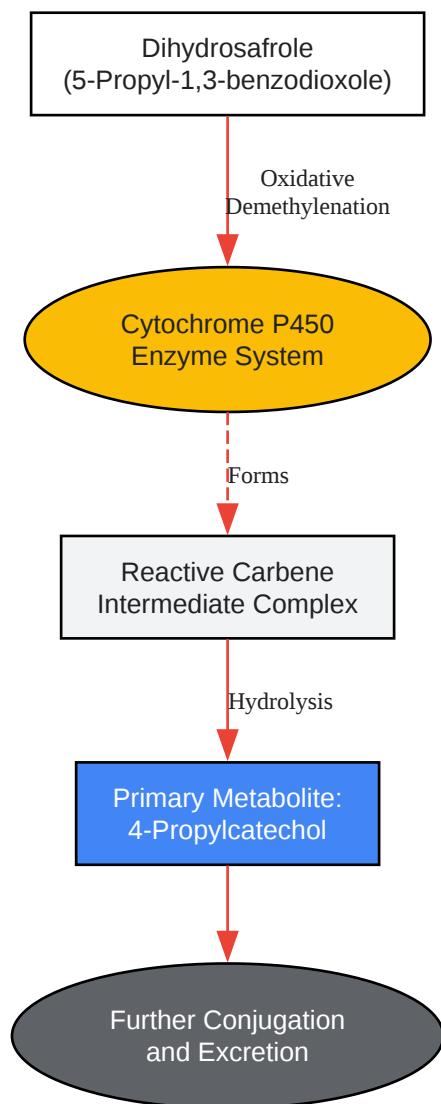


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Caption: Primary synthetic routes to **Dihydrosafrole**.

## Metabolic Pathway of Dihydrosafrole

In biological systems, **dihydrosafrole** is primarily metabolized by the Cytochrome P450 (CYP) enzyme system. The key transformation involves the oxidative cleavage of the methylenedioxy ring, a process known as demethylenation.



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Caption: Metabolic activation of **Dihydrosafrole** via Cytochrome P450.

The metabolism begins with the CYP-mediated oxidation of the methylene carbon of the dioxole ring.<sup>[4][6]</sup> This is believed to form a reactive carbene intermediate that complexes with the heme iron of the cytochrome P450 enzyme.<sup>[6]</sup> Subsequent hydrolysis of this intermediate cleaves the ring, yielding the primary metabolite, 4-propylcatechol.<sup>[4]</sup> This catechol can then undergo further phase II metabolism (e.g., glucuronidation or sulfation) before being excreted. This metabolic activation pathway is central to the toxicological and carcinogenic properties associated with methylenedioxophenyl compounds.

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- To cite this document: BenchChem. [The History and Discovery of Dihydrosafrole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124246#history-and-discovery-of-dihydrosafrole>]

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